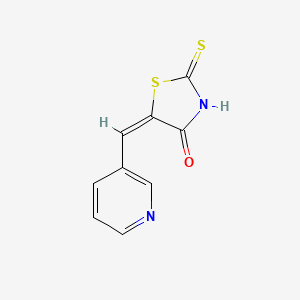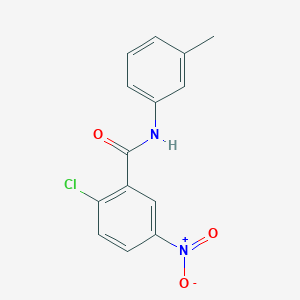![molecular formula C19H19ClN4O2S B5591481 4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5591481.png)
4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C19H19ClN4O2S and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.0917247 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
A study by Bekircan et al. (2008) focused on the synthesis of 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester derivatives, including steps involving the reaction with various aromatic aldehydes to form arylidene hydrazides. Some of these newly synthesized compounds were screened for their anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study indicates the potential for these derivatives to serve as leads for the development of new anticancer agents Bekircan et al., 2008.
Conformational Analysis and DFT Investigations
Another research conducted by Kumar et al. (2021) involved the conformational analysis and DFT (Density Functional Theory) investigations of triazole derivatives, including studies on their structural aspects, spectroscopic behavior, and molecular docking analysis against tuberculosis. This study underscores the importance of structural modifications on the biological activity and provides insights into the potential of these compounds in drug design Kumar et al., 2021.
Antimicrobial Activities
Research by Bektaş et al. (2010) on the synthesis of new 1,2,4-triazole derivatives demonstrated their antimicrobial activities. This study not only expanded the chemical diversity of triazole compounds but also highlighted their potential as antimicrobial agents, which could be further explored for pharmaceutical applications Bektaş et al., 2010.
Molecular and Spectroscopic Analysis
The work by Beytur and Avinca (2021) explored the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic triazole derivatives. Through experimental and theoretical DFT calculations, the study provided valuable data on the electronic properties and stability of these compounds, suggesting their potential applications in material science Beytur & Avinca, 2021.
Lipase and α-Glucosidase Inhibition
A study by Bekircan et al. (2015) on novel heterocyclic compounds derived from triazole-based acetohydrazides investigated their lipase and α-glucosidase inhibition activities. This research is indicative of the potential therapeutic applications of these derivatives in treating diseases related to these enzymes Bekircan et al., 2015.
Propiedades
IUPAC Name |
4-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2S/c1-3-18-22-23-19(27)24(18)21-11-13-8-9-16(17(10-13)25-2)26-12-14-6-4-5-7-15(14)20/h4-11H,3,12H2,1-2H3,(H,23,27)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEVOCIVWCPJDK-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-chloro-2-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]methyl}quinoline](/img/structure/B5591403.png)
![4-{[(4-fluorophenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5591407.png)
![4-{[4-(diethylamino)benzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5591412.png)
![N-methyl-3-(1H-pyrazol-1-ylmethyl)-N-[1-(1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B5591434.png)
![ethyl (4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B5591440.png)



![N-[4-(diethylamino)phenyl]-3-methoxybenzamide](/img/structure/B5591477.png)
![3-ethyl-6-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5591489.png)
![methyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5591497.png)
![1-(2-methoxyphenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5591500.png)
![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5591504.png)
![9-(5-fluoro-2-pyrimidinyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5591508.png)
